molecular formula C15H13N3O3 B2853974 (E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide CAS No. 2874-44-4

(E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide

Cat. No. B2853974
CAS RN: 2874-44-4
M. Wt: 283.287
InChI Key: XSEYUWAEVJDNQP-LFIBNONCSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “(E)-N’-benzylidene-2-(4-nitrophenyl)acetohydrazide” is not directly available, there are related compounds that have been synthesized. For instance, 4-Nitrophenyl cyclopropylcarbamate was prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature .

Mechanism of Action

Target of Action

It’s known that 4-nitrophenol, a component of the compound, has been studied for its interaction with α-glucosidase α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates

Mode of Action

4-nitrophenol, a component of the compound, is known to be reduced by nanostructured materials in a benchmark reaction . This suggests that the compound could potentially interact with its targets through a reduction mechanism, but more research is needed to confirm this.

Biochemical Pathways

The reduction of 4-nitrophenol, a component of the compound, is a well-studied reaction . This reaction could potentially affect various biochemical pathways, particularly those involving reduction reactions. More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

A study on p-nitrophenyl hydrazones, a class of compounds similar to the one , discusses their pharmacokinetics . The study suggests that these compounds have good drug-like properties and are metabolically stable.

Result of Action

It’s known that 4-nitrophenol, a component of the compound, can quench the fluorescence of silicon nanoparticles . This suggests that the compound could potentially have a similar effect on cellular fluorescence, but more research is needed to confirm this.

Action Environment

It’s known that the reduction of 4-nitrophenol, a component of the compound, can be affected by various parameters, such as the size and structure of the catalyst, the structural chemistry of the active nanoparticles, and the functions of diffusion . These factors could potentially influence the action of the compound, but more research is needed to confirm this.

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(17-16-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEYUWAEVJDNQP-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide

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